molecular formula C14H11BrClNOS B3052029 N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide CAS No. 38007-83-9

N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide

Cat. No. B3052029
CAS RN: 38007-83-9
M. Wt: 356.7 g/mol
InChI Key: XFPUYASHEGDWCI-UHFFFAOYSA-N
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Description

“N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide” is a chemical compound that has been studied for its potential antimicrobial and antiproliferative properties . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .


Physical And Chemical Properties Analysis

The compound has a density of 1.57g/cm3, a boiling point of 543.4ºC at 760 mmHg, and a flash point of 282.4ºC . The LogP value is 4.85060, indicating its lipophilicity . The Polar Surface Area (PSA) is 54.40000 .

Scientific Research Applications

Target Enzyme Inhibition in Agriculture

Research has shown that compounds similar to N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide, specifically chloroacetamides, play a crucial role in agriculture as herbicides. These compounds target the primary enzyme responsible for the formation of very long-chain fatty acids (VLCFAs) in plants. Inhibition of VLCFA synthesis disrupts cell membrane integrity and plant growth, making chloroacetamides effective herbicides. This mechanism of action highlights the potential of N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide derivatives in agricultural applications, especially in weed management. The research underscores the importance of understanding the specific enzyme interactions to design more efficient and environmentally friendly herbicides (Böger, Matthes, & Schmalfuss, 2000).

Environmental Toxicity and Degradation

The environmental impact and degradation pathways of related compounds, such as chloroacetamides and their derivatives, have been extensively studied. These compounds, including N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide, may persist in the environment and undergo various degradation processes, potentially leading to the formation of harmful by-products. Studies have focused on the environmental fate of these compounds, their toxicological effects on non-target species, and the development of strategies for their removal from water sources. This body of research is crucial for assessing the environmental safety of these chemicals and for informing regulatory decisions and water treatment practices (Smith & Bucher, 2012).

Potential for Pharmacological Applications

The structural characteristics of N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide suggest potential for pharmacological applications, similar to other compounds with chloroacetamide and thiophene components. Such compounds have been evaluated for their carcinogenic potential and therapeutic effects, including antimicrobial and anti-inflammatory activities. The pharmacological evaluation of these compounds involves understanding their molecular interactions, toxicity profiles, and mechanism of action. This research avenue could lead to the development of new therapeutic agents based on the chemical structure of N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide, contributing to the fields of medicinal chemistry and drug development (Ashby, Styles, Anderson, & Paton, 1978).

Future Directions

The compound and its derivatives have shown potential as antimicrobial and antiproliferative agents . Future research could focus on further understanding the mechanism of action, optimizing the synthesis process, and conducting more in-depth safety and hazard assessments.

properties

IUPAC Name

N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNOS/c15-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPUYASHEGDWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367871
Record name N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide

CAS RN

38007-83-9
Record name N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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